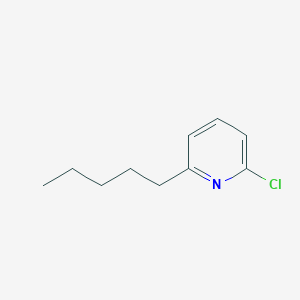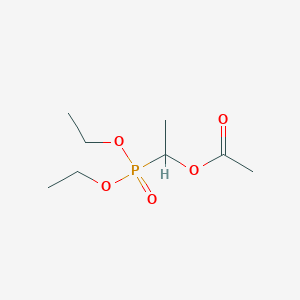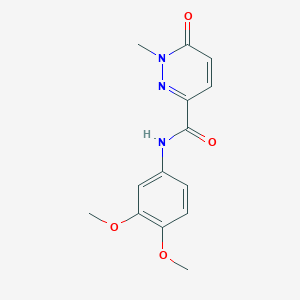
N,N'-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide: is a synthetic organic compound characterized by the presence of two 2,3-dichlorophenyl groups and an octafluorohexanediamide backbone. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves the reaction of 2,3-dichloroaniline with a fluorinated hexanediamide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include:
- 2,3-dichloroaniline
- Fluorinated hexanediamide precursor
- Catalysts such as tetrabutylammonium bromide
- Solvents like xylene
The reaction mixture is heated to a specific temperature, usually around 130-135°C, and maintained for a set duration, often 48 hours, to achieve optimal yield .
Industrial Production Methods: Industrial production of N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions: N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form cyclic derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amine derivatives.
科学研究应用
Chemistry: N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is used in the production of specialty chemicals, including advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets. The compound’s fluorinated backbone and chlorinated aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor and its effects on cellular signaling pathways.
相似化合物的比较
- N,N’-bis(2,3-dichlorophenyl)urea
- N-(2,3-dichlorophenyl)-N’,N’-bis(2-hydroxyethyl)ethanediamide
- N,N’-bis(2,3-dichlorophenyl)decanediamide
Comparison: N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to its highly fluorinated hexanediamide backbone, which imparts distinct physical and chemical properties compared to its analogs. The presence of multiple fluorine atoms enhances its thermal stability and resistance to chemical degradation, making it more suitable for applications requiring robust materials .
属性
CAS 编号 |
293765-01-2 |
|---|---|
分子式 |
C18H8Cl4F8N2O2 |
分子量 |
578.1 g/mol |
IUPAC 名称 |
N,N'-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide |
InChI |
InChI=1S/C18H8Cl4F8N2O2/c19-7-3-1-5-9(11(7)21)31-13(33)15(23,24)17(27,28)18(29,30)16(25,26)14(34)32-10-6-2-4-8(20)12(10)22/h1-6H,(H,31,33)(H,32,34) |
InChI 键 |
MDLVCKFYIFONCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(C(C(C(C(=O)NC2=C(C(=CC=C2)Cl)Cl)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14142083.png)
![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)


![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)








